![molecular formula C10H14ClN3O B1531686 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1289082-21-8](/img/structure/B1531686.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Research in the field of organic chemistry has shown that derivatives of pyrimidine and pyrrolidine, similar to "[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol", are valuable intermediates in the synthesis of complex organic molecules. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones has been demonstrated, highlighting the utility of these compounds in preparing adducts useful for agrochemical or medicinal compound development (Ghelfi et al., 2003).
Role in Multicomponent Reactions
The multicomponent reaction involving pyrrolidine and pyrimidine derivatives has been explored to construct unique polyheterocyclic systems. Such reactions have led to the formation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Cao et al., 2019).
Utility in Catalytic Processes
Compounds containing pyridine and pyrimidine structures have been utilized in catalytic processes, such as the alkylation of pyridine with alcohols. These reactions underscore the importance of such compounds in synthesizing industrially relevant products (Nagashima et al., 2011).
Contribution to Materials Science
In materials science, pyrrole and pyridine derivatives have been employed in the development of electro-optic materials, demonstrating the versatility of these compounds beyond traditional chemical synthesis applications (Facchetti et al., 2003).
Análisis Bioquímico
Biochemical Properties
. Given its structural similarity to other pyrimidine derivatives, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Cellular Effects
It could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol in animal models have not been reported .
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .
Propiedades
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZXKVYLXAURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




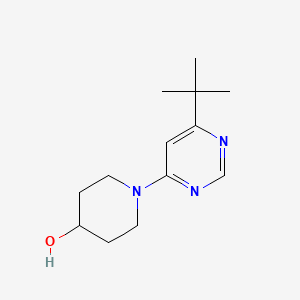
amino}acetic acid](/img/structure/B1531608.png)
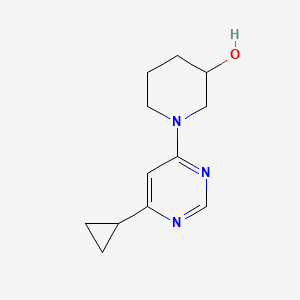




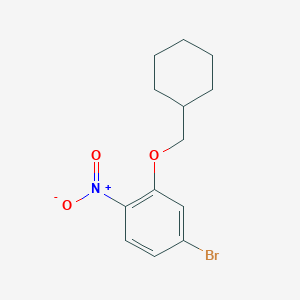

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
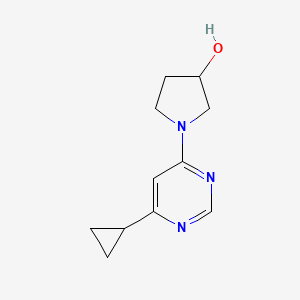
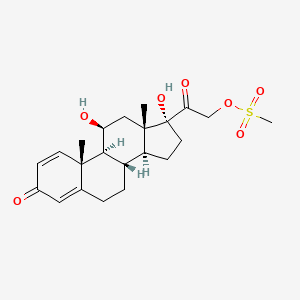
![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)